molecular formula C8H13N3O2 B13298042 (2S)-2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid

(2S)-2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13298042
M. Wt: 183.21 g/mol
InChI Key: LEIILQKBYFFAQX-ZETCQYMHSA-N
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Description

(2S)-2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts in the cyclization step can improve the formation of the pyrazole ring. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

(2S)-2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another five-membered ring compound with similar structural properties.

    Thiazole: Contains sulfur in the ring and has diverse biological activities.

    Triazole: Known for its applications in medicinal chemistry.

Uniqueness

(2S)-2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is unique due to the presence of both the pyrazole ring and the amino acid side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(2S)-2-amino-3-(2,5-dimethylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-3-6(11(2)10-5)4-7(9)8(12)13/h3,7H,4,9H2,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

LEIILQKBYFFAQX-ZETCQYMHSA-N

Isomeric SMILES

CC1=NN(C(=C1)C[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=NN(C(=C1)CC(C(=O)O)N)C

Origin of Product

United States

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